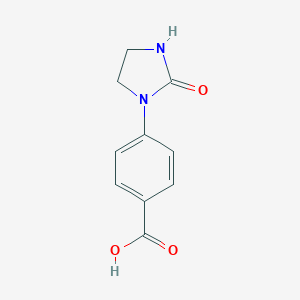

4-(2-Oxoimidazolidin-1-yl)benzoic acid

説明

4-(2-Oxoimidazolidin-1-yl)benzoic acid is a synthetic organic compound extensively employed in diverse scientific and industrial fields. It presents as a white crystalline solid, characterized by a melting point of 110-111°C . The versatility of this compound stems from its exceptional properties, making it an excellent precursor for the synthesis of various compounds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxoimidazolidin-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imidazolidinone, which is subsequently oxidized to yield the final product . The reaction conditions often include a temperature range of 80-100°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

4-(2-Oxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazolidinone ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Imidazolidinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoic acid derivatives.

科学的研究の応用

Chemistry

4-(2-Oxoimidazolidin-1-yl)benzoic acid serves as a precursor in the synthesis of various organic compounds, including dyes and pigments. Its unique imidazolidinone ring structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In proteomics research, this compound is utilized to study protein interactions and functions. Its ability to bind selectively to specific proteins facilitates investigations into cellular mechanisms and pathways.

Medicine

The compound shows promise in drug development, particularly in targeting specific molecular pathways associated with diseases such as cancer. Studies have demonstrated its antiproliferative effects against various cancer cell lines, suggesting potential therapeutic applications .

Table 1: Antiproliferative Activity of PIB-SOs

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| PIB-SO 1 | HT-29 | 50 |

| PIB-SO 2 | M21 | 75 |

| PIB-SO 3 | MCF7 | 100 |

These compounds disrupt the cell cycle at the G2/M phase, leading to cytoskeletal disruption and subsequent cell death.

Industry

In industrial applications, this compound is used in the manufacture of polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with specific properties tailored for various applications.

Case Studies

- Antitumor Activity : A study evaluated the effects of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SOs) against HT-1080 fibrosarcoma cells. The results indicated significant antitumor activity with minimal toxicity to embryos, highlighting the therapeutic potential of these compounds in cancer treatment .

- Antiangiogenic Properties : PIB-SOs demonstrated antiangiogenic activity comparable to combretastatin A-4 (CA-4), effectively blocking angiogenesis in chick chorioallantoic membrane assays. This property further supports their potential use in cancer therapies aimed at inhibiting tumor growth through vascular disruption .

- Inhibition of Neutrophil Elastase : Research on compounds based on the N-amino-4-imidazolidinone scaffold revealed selective inhibition of HNE, suggesting that derivatives of this compound could be developed as treatments for conditions involving excessive inflammation .

作用機序

The mechanism of action of 4-(2-Oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function . This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

類似化合物との比較

Similar Compounds

Uniqueness

4-(2-Oxoimidazolidin-1-yl)benzoic acid is unique due to its specific imidazolidinone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

生物活性

4-(2-Oxoimidazolidin-1-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazolidinone ring fused to a benzoic acid moiety, which contributes to its biological activity. The structural formula can be represented as follows:

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A study evaluating substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SOs) demonstrated potent antitumor effects, with IC50 values in the nanomolar range across multiple cancer cell lines including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) .

Table 1: Antiproliferative Activity of PIB-SOs

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| PIB-SO 1 | HT-29 | 50 |

| PIB-SO 2 | M21 | 75 |

| PIB-SO 3 | MCF7 | 100 |

These compounds were shown to disrupt the cell cycle at the G2/M phase, leading to cytoskeletal disruption and subsequent cell death .

The mechanism by which these compounds exert their antiproliferative effects involves binding to the colchicine-binding site on β-tubulin, which is crucial for microtubule dynamics. This binding leads to cytoskeletal disruption, inhibiting mitosis and promoting apoptosis in cancer cells .

Antiangiogenic Activity

In addition to their anticancer properties, PIB-SOs also demonstrated antiangiogenic activity. In chick chorioallantoic membrane assays, these compounds effectively blocked angiogenesis similar to combretastatin A-4 (CA-4), a known antiangiogenic agent .

Study on Antitumor Activity

A notable study involved the evaluation of various PIB-SO derivatives against HT-1080 fibrosarcoma cells grafted onto chick chorioallantoic membranes. Compounds exhibited significant antitumor activity without causing substantial toxicity to the embryos, suggesting a favorable therapeutic index .

Inhibition of Neutrophil Elastase

Another aspect of the biological activity of related imidazolidinone compounds includes their role as inhibitors of human neutrophil elastase (HNE). Compounds based on the imidazolidinone scaffold were identified as selective inhibitors, demonstrating potential in treating inflammatory diseases where HNE is implicated .

特性

IUPAC Name |

4-(2-oxoimidazolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRVPYNHLNDERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610827 | |

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-55-3 | |

| Record name | 4-(2-Oxo-1-imidazolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。